Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate

Lipophilicity LogP Membrane Permeability

Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate (CAS 651054-05-6) is a synthetic N-phenylcarbamoyl ester of a 4-alkyl-1,4-dihydropyridine (1,4-DHP) with the molecular formula C₁₈H₂₃NO₂ and an exact mass of 285.17299 Da. In the nomenclature of the 1(4H)-pyridinecarboxylic acid ester class, it is systematically named 4-(1-methylpentyl)-1(4H)-pyridinecarboxylic acid phenyl ester.

Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
CAS No. 651054-05-6
Cat. No. B12598873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate
CAS651054-05-6
Molecular FormulaC18H23NO2
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCCCCC(C)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2
InChIInChI=1S/C18H23NO2/c1-3-4-8-15(2)16-11-13-19(14-12-16)18(20)21-17-9-6-5-7-10-17/h5-7,9-16H,3-4,8H2,1-2H3
InChIKeyNVWGLTNOBIMBKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate (CAS 651054-05-6): Physicochemical Identity and Class Baseline for Procurement Evaluation


Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate (CAS 651054-05-6) is a synthetic N-phenylcarbamoyl ester of a 4-alkyl-1,4-dihydropyridine (1,4-DHP) with the molecular formula C₁₈H₂₃NO₂ and an exact mass of 285.17299 Da . In the nomenclature of the 1(4H)-pyridinecarboxylic acid ester class, it is systematically named 4-(1-methylpentyl)-1(4H)-pyridinecarboxylic acid phenyl ester . The compound features a 4-(sec-hexyl) side chain attached to a partially saturated pyridine ring bearing an N-phenyloxycarbonyl substituent. This scaffold belongs to the broader family of 1,4-DHPs—a privileged structure in medicinal chemistry with documented calcium channel modulation, antimicrobial, and insecticidal properties [1]—but its N-acyl-1,4-dihydropyridine architecture distinguishes it from the classical 3,5-diester-1,4-DHPs (e.g., nifedipine) and places it within a subclass historically explored for PAF (platelet-activating factor) antagonism [2].

Why In-Class 4-Alkyl-1,4-DHP N-Phenyl Esters Cannot Be Interchanged: The Procurement-Relevant Structure–Property Connection for Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate


Within the series of phenyl 4-alkyl-1(4H)-pyridinecarboxylates, the 4-alkyl side-chain architecture is not a passive spectator but a critical determinant of lipophilicity, steric demand, metabolic vulnerability, and radical precursor utility—parameters that directly govern selection for a given experimental application. Even among close constitutional isomers sharing the C₁₈H₂₃NO₂ formula, branching position and carbon count profoundly alter the computed and predicted physicochemical profile, meaning a procurement decision for the hexan-2-yl (sec-hexyl) derivative cannot be fulfilled by the 2-ethylbutyl or 2-methylbutan-2-yl analog without potentially compromising LogP, steric bulk, or oxidative lability . The following evidence guide provides the specific, quantifiable differentiators required to justify compound selection over the nearest commercially listed analogs.

Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate: Quantitative Differentiation Evidence Against Closest Structural Analogs


LogP Differentiation: Elevated Lipophilicity of the Hexan-2-yl Chain Versus Branched-Chain C17 and C18 Analogs

Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate (C₁₈H₂₃NO₂) possesses a computed LogP of 4.91, which is 0.31 LogP units higher than the 2-methylbutan-2-yl (tert-amyl) analog (CAS 651054-01-2, XLogP = 4.6) despite the latter having one fewer methylene unit (C₁₇H₂₁NO₂) . The target compound and its direct constitutional isomer, the 2-ethylbutyl analog (CAS 651054-07-8), share an identical LogP of 4.91 due to equivalent carbon count and branching topology, confirmed by independent database entries . This 0.31 LogP difference relative to the C₁₇ tert-alkyl analog translates to an approximately 2-fold difference in octanol-water partition coefficient, which is meaningful for applications where differential membrane partitioning or chromatographic retention behavior is required.

Lipophilicity LogP Membrane Permeability Compound Selection

Topological Polar Surface Area (TPSA) Constancy: Identical Hydrogen-Bond Acceptor Profile Across the 4-Alkyl N-Phenyl Ester Series

The Topological Polar Surface Area (TPSA) of phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate is reported as 29.54 Ų (identical to 29.5 Ų within rounding), a value conserved across the 4-alkyl N-phenyl ester series regardless of alkyl chain length or branching . This constancy arises because the two hydrogen-bond acceptors (the carbamate-type carbonyl oxygen and the pyridine ring nitrogen) are invariant, and the 4-alkyl substituent does not introduce additional H-bond donors or acceptors . The TPSA of 29.5 Ų falls well below the commonly cited 60 Ų threshold for favorable oral absorption and the 140 Ų ceiling for blood-brain barrier penetration, classifying the compound and its analogs as highly membrane-permeable scaffolds suitable for CNS-targeted probe design [1].

TPSA Hydrogen Bonding Membrane Permeability Prediction Drug-likeness

Rotatable Bond Count and Steric Complexity: Intermediate Conformational Flexibility of the Hexan-2-yl Chain Relative to Compact and Extended Analogs

Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate contains 6 rotatable bonds in total, as reported in the computed physicochemical properties . The 2-methylbutan-2-yl analog (CAS 651054-01-2), with a quaternary α-carbon and a tert-amyl group, bears only 4 rotatable bonds , conferring greater conformational rigidity. Conversely, the heptan-4-yl analog (CAS 651054-03-4, C₁₉H₂₅NO₂) carries a longer alkyl chain and is expected to possess at least 7 rotatable bonds (class-level inference based on chain extension by one methylene unit). The target compound thus occupies an intermediate position in the rotatable bond spectrum—more flexible than the tert-alkyl C₁₇ analog but more compact than the heptan-4-yl variant—providing a tunable balance between conformational entropy loss upon target binding and achievable ligand efficiency metrics.

Rotatable Bonds Steric Bulk Conformational Entropy Ligand Efficiency

Differentiation from the 2-Ethylbutyl Isomer: α-Branching Position Governs Metabolic Soft-Spot Liability Without Altering LogP or TPSA

Although phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate and its 2-ethylbutyl isomer (CAS 651054-07-8) share identical molecular formula (C₁₈H₂₃NO₂), molecular weight (285.38), LogP (4.91), and TPSA (29.54 Ų), they differ fundamentally in the position of the alkyl chain branching relative to the pyridine C4 attachment point . The hexan-2-yl substituent bears the branching at the α-carbon (the first carbon from the ring), creating a sec-alkyl attachment with a directly adjacent chiral center that generates a stereogenic α-carbon capable of differential diastereomeric interactions with chiral biological targets . In the 2-ethylbutyl isomer, branching occurs at the β-carbon, separating the branch point from the ring by one methylene spacer . From a metabolic stability perspective, α-branching adjacent to the electron-rich 1,4-DHP ring is predicted to alter the susceptibility of the benzylic/allylic C–H bonds to cytochrome P450-mediated oxidation relative to β-branching: the sec-alkyl α-C–H is more sterically hindered than the primary benzylic C–H in the β-branched isomer, potentially conferring greater oxidative metabolic stability to the hexan-2-yl compound (class-level inference drawn from established benzylic oxidation SAR in DHP calcium channel blockers [1]).

Metabolic Stability Side-Chain Branching CYP Oxidation Isomer Differentiation

Molecular Complexity Score: The Hexan-2-yl Chain Confers Intermediate Topological Complexity with Implications for Library Diversity Assessment

The computed molecular complexity score for phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate is 369, as reported in the chem960 database . By comparison, the 2-ethylbutyl analog (CAS 651054-07-8) exhibits a complexity score of 365 , while the 2-methylbutan-2-yl (tert-amyl) analog (CAS 651054-01-2) registers a higher complexity value of 378 . These complexity indices, which encode both the size, symmetry, and atom-type diversity of the molecular graph, reveal that the hexan-2-yl compound occupies a distinct intermediate niche: it is topologically more complex than the β-branched C₁₈ isomer (Δ = +4) yet less complex than the quaternary α-carbon C₁₇ analog despite having one additional heavy atom. This non-monotonic relationship between carbon count and complexity arises from the symmetry-breaking effect of the sec-alkyl chiral center in the hexan-2-yl chain versus the higher symmetry of the quaternary tert-amyl group, illustrating that topological complexity is not simply a function of molecular size.

Molecular Complexity Chemical Diversity Compound Library Design Screening Collection

Optimal Procurement-Driven Application Scenarios for Phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate Based on Quantitative Differentiation Evidence


SAR Probe for α- vs. β-Branching Effects on DHP Metabolism in Microsomal Stability Assays

When conducting a pairwise structure–metabolism relationship study within the C₁₈H₂₃NO₂ 4-alkyl-DHP N-phenyl ester series, the hexan-2-yl compound (α-branched) and the 2-ethylbutyl compound (β-branched) form an ideal isomeric pair: they are perfectly matched on LogP (4.91), TPSA (29.54 Ų), molecular weight (285.38), and rotatable bond count (6), isolating the metabolic consequence of branching position adjacent to the 1,4-DHP ring . Incubating both compounds in parallel in human or rat liver microsomes allows the researcher to directly attribute any differential intrinsic clearance or metabolite profile to α- vs. β-C–H bond accessibility for CYP-mediated oxidation, providing clean SAR data unconfounded by lipophilicity-driven microsomal binding differences .

Intermediate-Flexibility Ligand for Fragment-Based or DNA-Encoded Library (DEL) Screening Campaigns

The 6 rotatable bonds and intermediate molecular complexity (369) of the hexan-2-yl compound position it between the rigid 4-rotatable-bond tert-amyl analog and the more flexible heptan-4-yl variant . This intermediate flexibility is well-suited for DNA-encoded library synthesis or fragment elaboration where excessive rigidity can limit binding-mode sampling and excessive flexibility can impose an unacceptable entropic penalty. The compound's TPSA of 29.5 Ų, well within CNS drug-like space [1], further recommends it as a starting scaffold for neuroscience-targeted DEL campaigns where the phenyl carbamate N-protecting group can be cleaved or diversified post-selection.

Chiral 4-Alkyl-DHP Radical Precursor for Enantioselective C(sp³)–C(sp²) Photoredox Coupling

The presence of a stereogenic α-carbon in the hexan-2-yl side chain, absent in the symmetric 2-ethylbutyl isomer, makes the target compound suitable as a chiral 4-alkyl-1,4-dihydropyridine radical precursor. Recent literature demonstrates that 4-alkyl-1,4-DHPs can generate C(sp³)-centered radicals upon visible-light photoexcitation without an external photocatalyst [2]. When the starting alkyl-DHP is enantiomerically enriched, the resulting radical coupling with allyl esters under photoredox/palladium dual catalysis can proceed with chirality transfer, providing access to enantioenriched products. The sec-hexyl chain of the target compound, with its defined stereocenter, offers a substrate for developing and validating such enantioselective methodologies.

Physicochemical Benchmarking Standard for Chromatographic Method Development in the 4-Alkyl-DHP N-Phenyl Ester Series

With well-defined LogP (4.91) and TPSA (29.54 Ų) values , phenyl 4-(hexan-2-yl)pyridine-1(4H)-carboxylate can serve as a retention-time calibration standard for reversed-phase HPLC method development targeting the broader 4-alkyl-DHP N-phenyl ester chemical space. Its intermediate LogP within the series—higher than the C₁₇ tert-alkyl analog (XLogP 4.6) and expectedly lower than the C₁₉ heptan-4-yl analog—makes it a central reference point for constructing LogP-vs.-retention-time correlation curves, facilitating the prediction of chromatographic behavior for novel analogs before their synthesis.

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